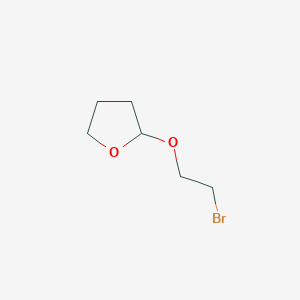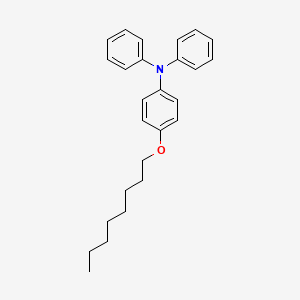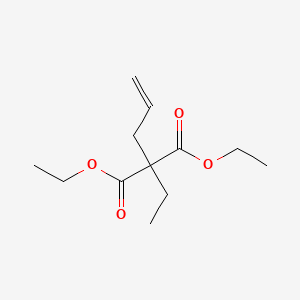
5-FLUORO-2-(METHYLSULFANYL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-FLUORO-2-(METHYLSULFANYL)ANILINE: is an organic compound with the molecular formula C7H8FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 5-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitration-reduction pathway, where a hydrogen atom on the benzene ring is replaced by a primary amine group (NH2) through nitration followed by reduction .
Industrial Production Methods: Industrial production of 5-FLUORO-2-(METHYLSULFANYL)ANILINE often employs large-scale nitration-reduction processes using inexpensive and widely available chemical building blocks such as benzene, toluene, and xylenes . These processes are optimized for high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-FLUORO-2-(METHYLSULFANYL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the reagents used.
Scientific Research Applications
Chemistry: 5-FLUORO-2-(METHYLSULFANYL)ANILINE is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorine and methylthio substitutions on the biological activity of aniline derivatives. It is also used in the development of fluorescent probes and imaging agents .
Medicine: Its unique structure allows for the exploration of new therapeutic targets and pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5-FLUORO-2-(METHYLSULFANYL)ANILINE involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, while the methylthio group increases its lipophilicity. These properties allow the compound to interact with biological membranes and proteins more effectively, leading to its observed biological effects .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar in structure but with a trifluoromethyl group instead of a methylthio group.
5-Fluoro-2-methylaniline: Lacks the methylthio group, making it less lipophilic.
4-Fluoro-2-methylaniline: The fluorine atom is at a different position, affecting its reactivity and biological activity.
Uniqueness: 5-FLUORO-2-(METHYLSULFANYL)ANILINE is unique due to the combined presence of the fluorine and methylthio groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .
Properties
Molecular Formula |
C7H8FNS |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-fluoro-2-methylsulfanylaniline |
InChI |
InChI=1S/C7H8FNS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 |
InChI Key |
FWOIXOUAYRBKLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)

![tert-butyl N-[2-(6-chloropyridin-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B8657268.png)

![methyl 2-[3-(1-pyridin-3-ylethenyl)-1H-indol-2-yl]acetate](/img/structure/B8657290.png)

![1H-Benzo[d]imidazol-4-amine hydrochloride](/img/structure/B8657314.png)
